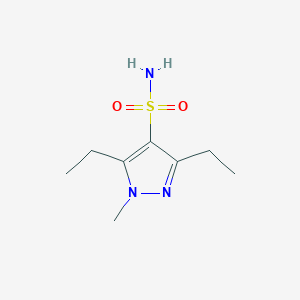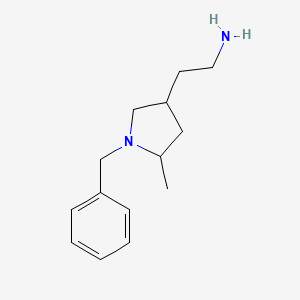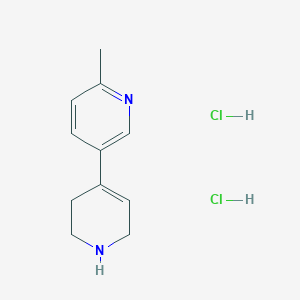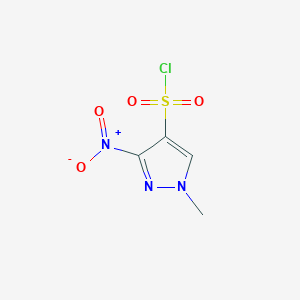![molecular formula C12H13NOS B1448150 [2-(2-乙基苯基)-噻唑-4-基]-甲醇 CAS No. 886367-55-1](/img/structure/B1448150.png)
[2-(2-乙基苯基)-噻唑-4-基]-甲醇
描述
2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (EPT) is a synthetic organic compound that has been used in research for decades. It is a derivative of thiazole, a heterocyclic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms. EPT has been used in the synthesis of various compounds and has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
科学研究应用
Antimicrobial Applications
Thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, have been studied for their antimicrobial properties. These compounds can act as potent inhibitors against various bacterial strains. For instance, modifications of the thiazole ring have shown effectiveness against drug-resistant bacteria, making them valuable in the development of new antibiotics .
Anticancer Research
Thiazole compounds have been identified as potential anticancer agents due to their ability to interfere with cell proliferation. Research has focused on synthesizing thiazole derivatives that can act as selective cytotoxic agents, targeting cancer cells while sparing healthy ones. This selectivity is crucial for reducing the side effects commonly associated with chemotherapy .
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds have been shown to protect neuronal cells from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. They can modulate the inflammatory response and provide pain relief, which is beneficial in conditions such as arthritis and other chronic pain disorders. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Antiviral and Antiretroviral Activity
Research has also explored the use of thiazole derivatives as antiviral and antiretroviral drugs. These compounds can inhibit the replication of viruses, including HIV, making them a part of the therapeutic arsenal against viral infections. The modification of thiazole structures aims to enhance their efficacy and reduce resistance .
Antidiabetic Activity
Thiazole derivatives have been investigated for their potential to treat diabetes. They can influence insulin sensitivity and glucose metabolism, which are critical factors in the management of diabetes. The development of thiazole-based antidiabetic drugs is an ongoing area of research with promising results .
Antioxidant Properties
The antioxidant properties of thiazole derivatives make them candidates for combating oxidative stress-related damage in cells. This application has implications for preventing aging and treating diseases where oxidative stress plays a role, such as cardiovascular disorders .
Agricultural Applications
In agriculture, thiazole derivatives are used to develop fungicides and pesticides. Their effectiveness in controlling plant diseases and pests contributes to crop protection and yield improvement. The environmental impact and safety profile of these compounds are key considerations in their development .
作用机制
Thiazoles
are important heterocyclic compounds that exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Target of Action
For example, some thiazoles act as inhibitors for certain kinases .
Mode of Action
The mode of action of thiazoles can vary depending on their structure and the specific biological target. Some thiazoles act by inhibiting key enzymes in biological pathways .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely depending on their specific structure. Some thiazoles have been found to exhibit good bioavailability .
Result of Action
The result of the action of thiazoles can vary depending on their specific targets and mode of action. Some thiazoles have been found to have antifungal and antibacterial activities .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and hence the action of thiazoles .
属性
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUVPMWGSQTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)


![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)

![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)
![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)

![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1448081.png)

![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)